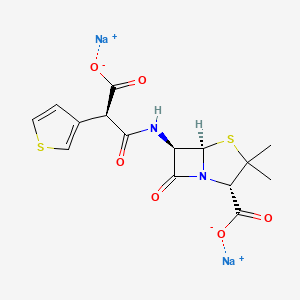

Ticarcillin (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ticarcillin (sodium) is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to enhance its efficacy against β-lactamase-producing bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of ticarcillin sodium involves several steps. Initially, 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) that has been silanized using N,O-bis(trimethylsilyl)acetamide. The resulting product is ticarcillin acid, which is subsequently converted to ticarcillin sodium by reacting with sodium iso-octoate .

Industrial Production Methods: The industrial production of ticarcillin sodium follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high yield and purity of the final product. The use of triethylamine and pivaloyl chloride, along with careful temperature and pH control, is crucial for the efficient production of ticarcillin sodium .

Análisis De Reacciones Químicas

Types of Reactions: Ticarcillin sodium undergoes various chemical reactions, including:

Oxidation: Ticarcillin can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Ticarcillin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted derivatives of ticarcillin .

Aplicaciones Científicas De Investigación

Ticarcillin sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.

Medicine: Used clinically to treat bacterial infections, particularly those caused by Gram-negative bacteria.

Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.

Mecanismo De Acción

Ticarcillin sodium exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular target of ticarcillin is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .

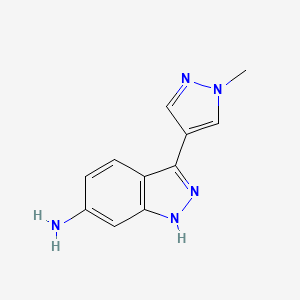

Comparación Con Compuestos Similares

Carbenicillin: Similar in structure and function but less potent against Pseudomonas aeruginosa.

Piperacillin: Another carboxypenicillin with a broader spectrum of activity.

Ampicillin: A penicillin derivative with a different spectrum of activity.

Uniqueness of Ticarcillin: Ticarcillin is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with β-lactamase inhibitors like clavulanic acid. This combination extends its spectrum of activity and makes it effective against β-lactamase-producing bacteria .

Propiedades

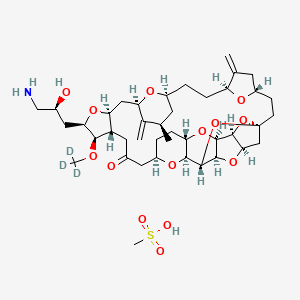

Fórmula molecular |

C15H14N2Na2O6S2 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 |

Clave InChI |

ZBBCUBMBMZNEME-QBGWIPKPSA-L |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)